

Assessing the Kinase Selectivity of the 1,5-Naphthyridine Scaffold: A Comparative Guide

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Compound of Interest

Compound Name: **1,5-Naphthyridin-3-ol**

Cat. No.: **B169152**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the kinase selectivity of the 1,5-naphthyridine scaffold, specific experimental data for **1,5-Naphthyridin-3-ol** against a broad kinase panel is not publicly available. Therefore, this document provides a comparative analysis of well-characterized 1,5-naphthyridine derivatives to offer insights into the potential selectivity profile of this chemical class.

Introduction to 1,5-Naphthyridine Derivatives in Kinase Inhibition

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.^[1] Derivatives of this structure have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The dysregulation of kinase activity is a known contributor to numerous diseases, including cancer and inflammatory disorders. The adaptable structure of the 1,5-naphthyridine core allows for diverse chemical substitutions, enabling the precise tuning of potency and selectivity against specific kinase targets.^[1] This has resulted in the development of several promising drug candidates.^[1]

Comparative Kinase Selectivity of Representative 1,5-Naphthyridine Derivatives

To illustrate the kinase selectivity profile of the 1,5-naphthyridine scaffold, this section summarizes the inhibitory activities of several key derivatives against a panel of kinases. The data is presented in terms of IC₅₀ (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure of potency.

Compound Class/Example	Target Kinase(s)	IC50/Ki (nM)	Off-Target Kinases and Selectivity Notes	Reference(s)
Aminothiazole & Pyrazole Derivatives	ALK5 (TGF- β Type I Receptor)	4 - 6	Exhibited selectivity over p38 MAP kinase.	[2][3]
CX-4945 (Silmorasertib)	Casein Kinase 2 (CK2)	$K_i = 0.38$	Profiling against a wide kinase panel revealed off-target effects. More recent analogs show improved selectivity.	[4]
Novel Naphthyridine Series	Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)	Nanomolar affinity	Specific IC50 values and broader selectivity profiles are proprietary to the developing institutions.	[1]
2,8-diaryl-1,5-naphthyridines	PfPI4K	Sub-micromolar	Showed low selectivity against human lipid kinases PI3K α and PI4K β , but higher selectivity against human MINK1 and MAP4K4.	

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the kinase selectivity of compounds like 1,5-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay is a common method for quantifying the activity of a kinase by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP production in the presence of an inhibitor indicates its potency.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

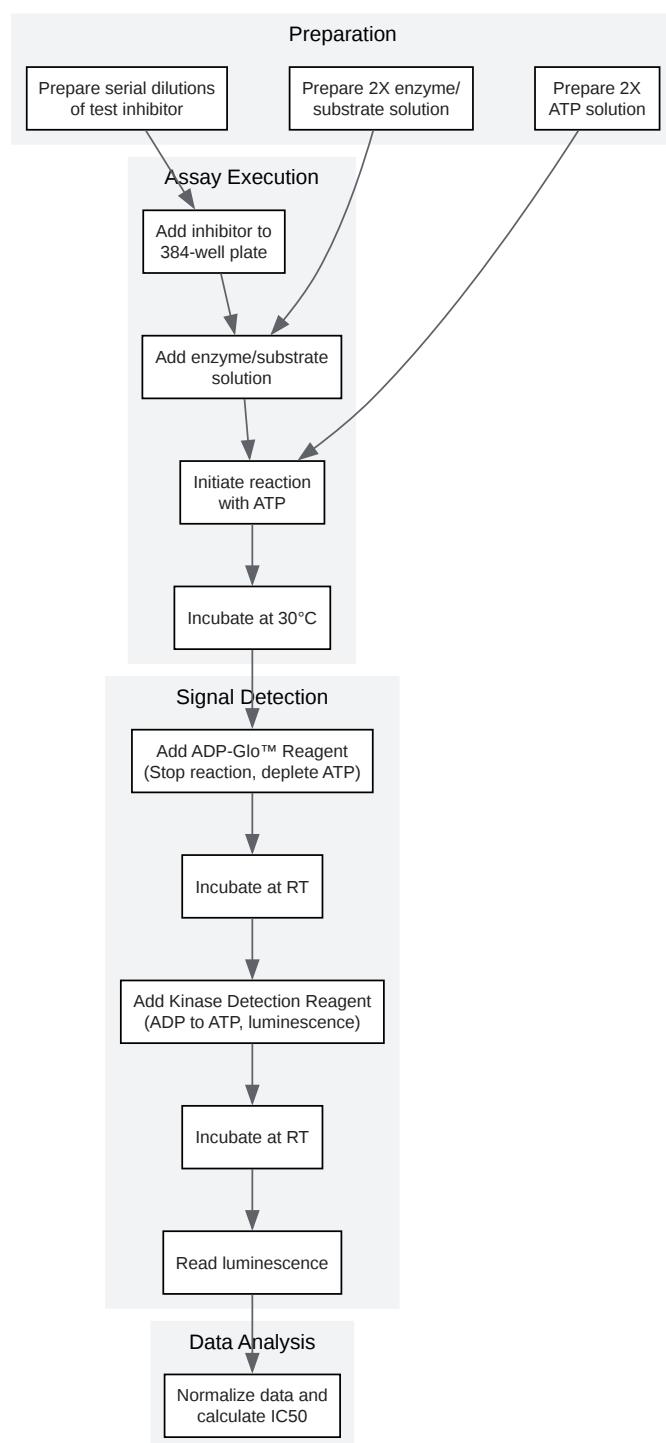
- Purified recombinant kinase
- Kinase-specific substrate
- ATP (Adenosine Triphosphate)
- Test inhibitor (e.g., 1,5-naphthyridine derivative)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
- Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the kinase and its specific substrate in the assay buffer. Add 2.5 µL of this solution to each well.

- Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Initiate the kinase reaction by adding 5 μ L of the ATP solution to each well.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μ L of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to controls (0% inhibition for DMSO and 100% inhibition for a no-enzyme control). Fit the results to a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

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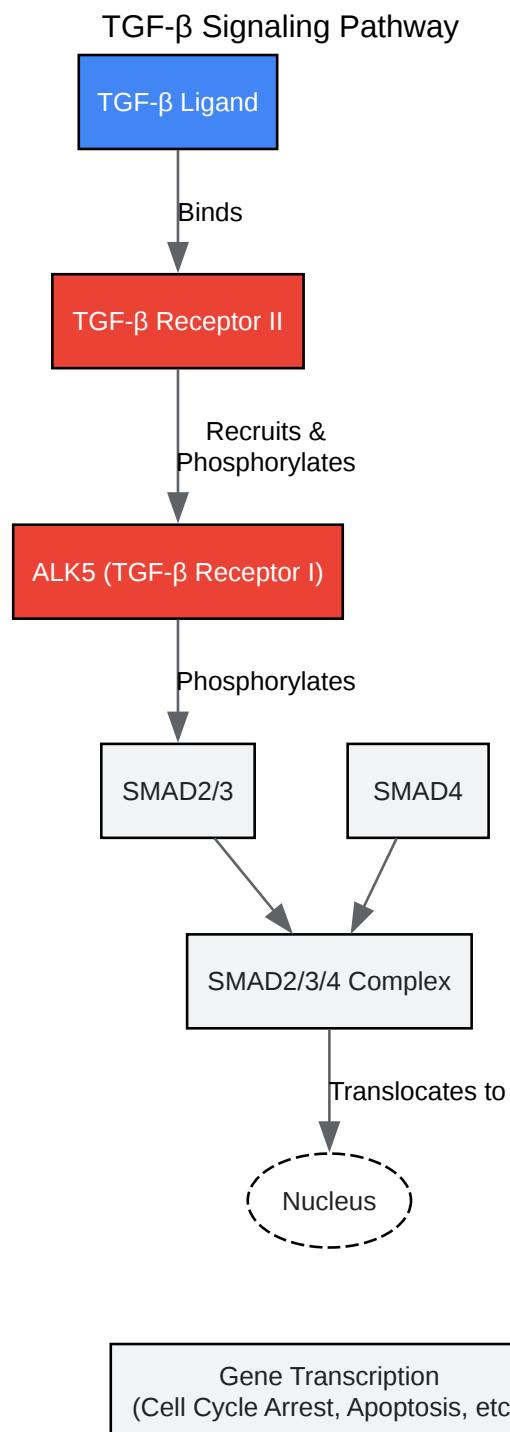
Caption: Workflow for a typical in vitro kinase inhibition assay.

Relevant Signaling Pathways

The kinases targeted by 1,5-naphthyridine derivatives are involved in key signaling pathways that regulate cell growth, proliferation, and differentiation. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.

TGF- β Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is involved in a wide range of cellular processes.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Certain 1,5-naphthyridine derivatives are potent inhibitors of ALK5, the TGF- β type I receptor kinase.[\[2\]](#)[\[3\]](#)



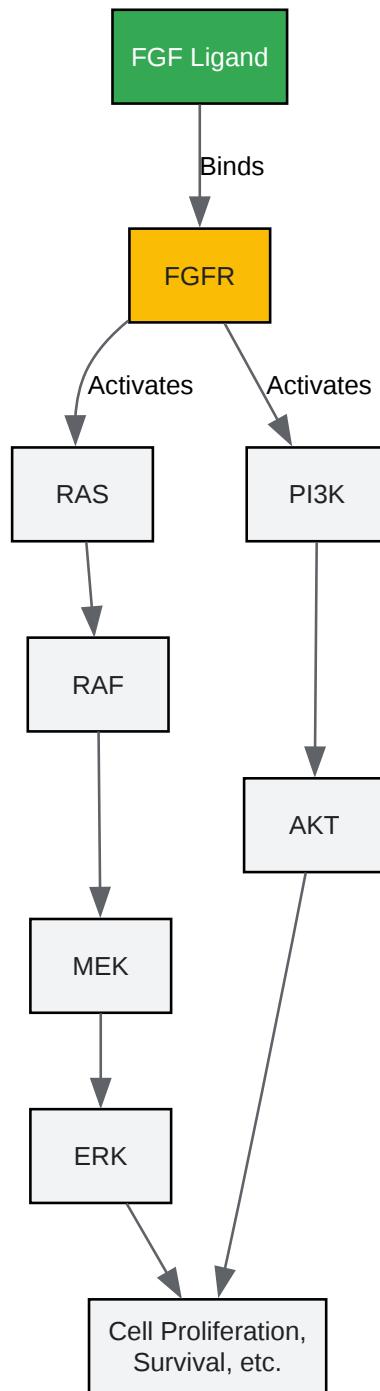
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Caption: Simplified diagram of the TGF- β signaling cascade.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Some novel series of 1,5-naphthyridines have shown nanomolar affinity for FGFRs.[\[1\]](#)

FGFR Signaling Pathway

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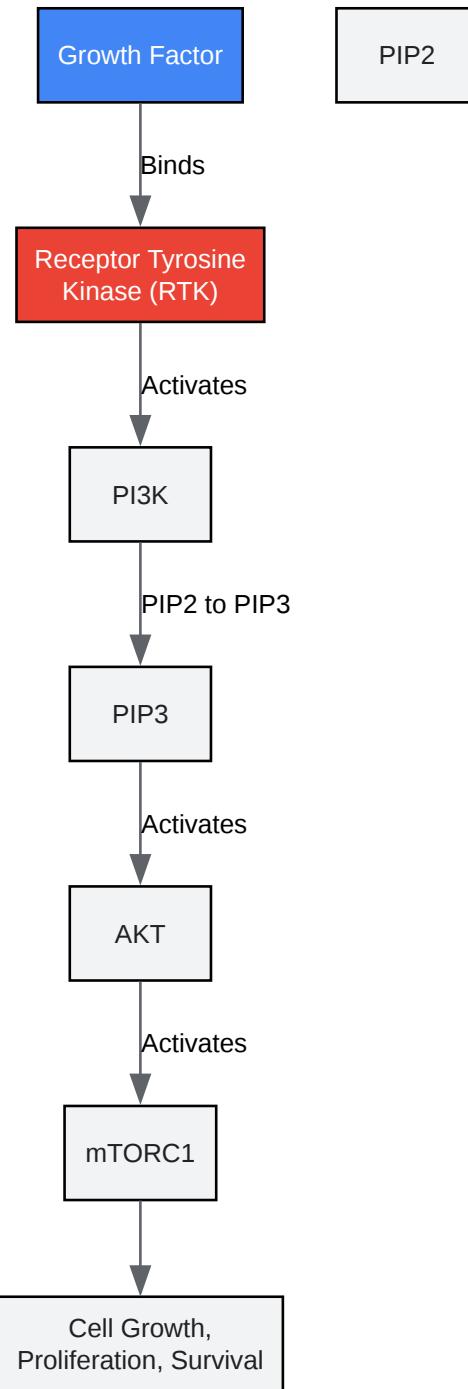
Caption: Overview of the FGFR signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.

[20][21][22][23][24] While direct inhibition of PI3K by the presented 1,5-naphthyridine derivatives was noted as an off-target effect in some cases, this pathway is crucial in the context of cancer and is often assessed in kinase inhibitor profiling.

PI3K/AKT/mTOR Signaling Pathway

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Caption: The PI3K/AKT/mTOR signaling cascade.

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